molecular formula C12H13F3OS B14051437 1-(2-Ethyl-3-(trifluoromethylthio)phenyl)propan-2-one

1-(2-Ethyl-3-(trifluoromethylthio)phenyl)propan-2-one

Cat. No.: B14051437
M. Wt: 262.29 g/mol
InChI Key: FHQIUFPQUYEFDE-UHFFFAOYSA-N
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Description

1-(2-Ethyl-3-(trifluoromethylthio)phenyl)propan-2-one is an organic compound with the molecular formula C12H13F3OS and a molecular weight of 262.29 g/mol . This compound is characterized by the presence of an ethyl group, a trifluoromethylthio group, and a propanone moiety attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-(2-Ethyl-3-(trifluoromethylthio)phenyl)propan-2-one involves several steps. One common method includes the reaction of 2-ethyl-3-(trifluoromethylthio)benzaldehyde with a suitable ketone under acidic or basic conditions to form the desired product . Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity.

Chemical Reactions Analysis

1-(2-Ethyl-3-(trifluoromethylthio)phenyl)propan-2-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the reaction conditions and reagents used.

Scientific Research Applications

1-(2-Ethyl-3-(trifluoromethylthio)phenyl)propan-2-one is utilized in various scientific research fields:

Mechanism of Action

The mechanism by which 1-(2-Ethyl-3-(trifluoromethylthio)phenyl)propan-2-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethylthio group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its activity in biological systems .

Comparison with Similar Compounds

1-(2-Ethyl-3-(trifluoromethylthio)phenyl)propan-2-one can be compared with similar compounds such as:

Biological Activity

1-(2-Ethyl-3-(trifluoromethylthio)phenyl)propan-2-one is a synthetic organic compound notable for its unique structural features, including an ethyl group and a trifluoromethylthio moiety. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, which may include anti-inflammatory and antimicrobial properties. This article reviews the biological activity of this compound, supported by relevant data tables and case studies.

  • Molecular Formula : C₁₂H₁₃F₃OS
  • Molecular Weight : 262.29 g/mol

The trifluoromethylthio group enhances the lipophilicity and reactivity of the compound, suggesting potential interactions with various biological targets.

Biological Activity Overview

The biological activity of this compound is currently under investigation, with preliminary studies indicating promising therapeutic applications. The following sections summarize key findings related to its biological effects:

Anti-inflammatory Effects

Research indicates that compounds containing trifluoromethyl groups can significantly enhance their anti-inflammatory properties. For instance, studies have shown that modifications at the para position of phenolic compounds increase their potency in inhibiting serotonin uptake by up to sixfold compared to non-fluorinated analogs . This suggests that this compound may exhibit similar enhancements in anti-inflammatory activity.

Case Studies

Several case studies highlight the potential applications of compounds structurally related to this compound:

  • Neuroprotective Applications :
    • A study involving a related compound, (R)-1-[3-(trifluoromethyl)phenyl]ethanol, showed its effectiveness as a chiral building block in synthesizing neuroprotective agents. The biotransformation processes involved demonstrated high enantioselectivity and efficiency .
  • Enzymatic Activity :
    • Enzyme assays conducted on similar compounds revealed that the trifluoromethylthio group can enhance enzyme-substrate interactions, potentially leading to improved catalytic efficiency in biological systems .

Data Table: Biological Activity Summary

Activity Type Effect Reference
Anti-inflammatoryEnhanced potency
AntimicrobialIncreased binding affinity
NeuroprotectiveKey chiral building block
Enzymatic InteractionImproved catalytic efficiency

Properties

Molecular Formula

C12H13F3OS

Molecular Weight

262.29 g/mol

IUPAC Name

1-[2-ethyl-3-(trifluoromethylsulfanyl)phenyl]propan-2-one

InChI

InChI=1S/C12H13F3OS/c1-3-10-9(7-8(2)16)5-4-6-11(10)17-12(13,14)15/h4-6H,3,7H2,1-2H3

InChI Key

FHQIUFPQUYEFDE-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC=C1SC(F)(F)F)CC(=O)C

Origin of Product

United States

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